molecular formula C30H50O B12322405 3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

3a,5a,8,8,11b,13a-Hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B12322405
M. Wt: 426.7 g/mol
InChI Key: UVFOSIJDDUBTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Simiarenol can be synthesized through organic synthesis methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of reduction and oxidation reactions to form the desired structure . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of simiarenol often involves extraction from natural sources, such as the roots and stems of Rhododendron plants . The extraction process includes solvent extraction, purification, and crystallization to obtain pure simiarenol. This method is preferred due to the complexity and cost of synthetic routes.

Comparison with Similar Compounds

Simiarenol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Simiarenol stands out due to its broader range of biological activities and its presence in specific plant species.

Properties

IUPAC Name

3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOSIJDDUBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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